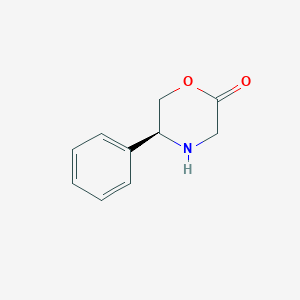

(S)-5-Phenylmorpholin-2-one

概要

説明

(S)-5-Phenylmorpholin-2-one is a chiral compound belonging to the morpholine family It features a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenylmorpholin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from amino acids or other chiral building blocks.

Cyclization: The chiral precursor undergoes cyclization to form the morpholine ring. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.

Phenyl Substitution: The phenyl group is introduced at the 5-position through a substitution reaction. This can be achieved using phenyl halides (e.g., bromobenzene) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: The final step involves the oxidation of the morpholine ring to introduce the carbonyl group at the 2-position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistency and scalability.

化学反応の分析

Types of Reactions: (S)-5-Phenylmorpholin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3), bromine (Br2), sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Introduction of additional carbonyl or hydroxyl groups.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.

科学的研究の応用

Anticancer Activity

One of the prominent applications of (S)-5-Phenylmorpholin-2-one is in the development of anticancer agents. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have indicated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers. Its unique structural properties allow for the development of materials with enhanced thermal and mechanical properties.

Case Study: Polymer Development Using this compound

Researchers synthesized a series of polyurethanes incorporating this compound, demonstrating improved tensile strength and flexibility compared to conventional polyurethanes. The study highlighted the potential for these materials in applications such as coatings and adhesives.

Potential CNS Applications

Recent studies have explored the neuropharmacological applications of this compound, particularly its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a modulator of serotonin receptors, indicating potential therapeutic effects in mood disorders.

Table 3: Neuropharmacological Effects of this compound

| Receptor Target | Effect |

|---|---|

| Serotonin Receptors | Modulation observed |

| Dopamine Receptors | No significant effect noted |

作用機序

The mechanism of action of (S)-5-Phenylmorpholin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.

類似化合物との比較

(S)-5-Phenylmorpholin-2-one can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Morpholine, 5-Phenylmorpholine, 2-Oxomorpholine.

Comparison: Unlike morpholine, this compound has a chiral center and a phenyl group, which impart unique chemical and biological properties. Compared to 5-Phenylmorpholine, the presence of the carbonyl group at the 2-position adds to its reactivity and potential applications. 2-Oxomorpholine lacks the phenyl group, making this compound more versatile in synthetic and biological contexts.

生物活性

(S)-5-Phenylmorpholin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its biological activity and role as an intermediate in the synthesis of pharmaceuticals, particularly Eliglustat, which is used to treat Gaucher disease. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{13}N_{1}O_{1} and a molecular weight of 189.23 g/mol. The compound features a morpholine ring—a six-membered ring containing one nitrogen atom—substituted with a phenyl group. This unique structure contributes to its biological reactivity and pharmacological potential.

Antiproliferative Effects

Preliminary studies suggest that this compound exhibits antiproliferative properties. It has been investigated for its ability to inhibit cell growth in various cancer cell lines. For instance, it has been shown to reduce the viability of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases, particularly the S phase .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to reduced levels of harmful metabolites in conditions such as Gaucher disease .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells .

In Vivo Efficacy

In studies involving animal models, this compound has demonstrated efficacy in reducing glucosylceramide levels in the brain, a key factor in Gaucher disease pathology. For example, a derivative of this compound was able to achieve significant reductions in glucosylceramide levels at doses as low as 1 mg/kg in mice .

Comparative Studies

Comparative studies have shown that this compound and its derivatives can outperform existing treatments like venglustat in specific pharmacodynamic assays. For instance, one study indicated that a modified version achieved over a 60-fold improvement in potency compared to earlier leads at reducing glucosylceramide levels .

Case Studies

Several case studies highlight the potential applications of this compound:

- Gaucher Disease Treatment : As an intermediate for Eliglustat, it plays a crucial role in therapies aimed at managing Gaucher disease by modulating glucosylceramide metabolism.

- Antitumor Activity : Research has indicated that compounds related to this compound exhibit significant antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma), with IC50 values ranging from 6.92 μM to 8.99 μM .

Data Summary Table

| Biological Activity | Details |

|---|---|

| Antiproliferative Effects | Induces apoptosis and cell cycle arrest |

| Mechanism of Action | Enzyme inhibition, apoptosis induction |

| In Vivo Efficacy | Significant reduction of glucosylceramide levels |

| Comparative Potency | Over 60-fold improvement in potency over previous leads |

Future Directions

Research on this compound continues to expand, focusing on:

- Structural Modifications : To enhance its biological activity and selectivity.

- Broader Pharmacological Applications : Exploring its potential in treating other metabolic disorders and types of cancer.

特性

IUPAC Name |

(5S)-5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454208 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144896-92-4 | |

| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (S)-5-Phenylmorpholin-2-one in organic synthesis?

A: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective synthesis of α-amino acids. [, , ] It achieves this by forming chiral iminium ions with aldehydes, which then undergo stereoselective reactions with various nucleophiles.

Q2: Can you give an example of a specific reaction where the stereochemical influence of this compound is demonstrated?

A: One well-documented example is the boronic acid Mannich reaction. When this compound reacts with an aldehyde, it forms a chiral iminium ion. Subsequent addition of 2-furylboronic acid to this iminium species occurs diastereoselectively, favoring one stereoisomer of the product. [] This stereochemical outcome is confirmed by X-ray crystallography of a derivative. []

Q3: Besides the boronic acid Mannich reaction, are there other reactions where this compound is employed for asymmetric induction?

A: Yes, this compound has also proven effective in diastereoselective Strecker reactions. [] The iminium ion, formed between this compound and an aldehyde, reacts with copper(I) cyanide and hydrochloric acid to yield enantioenriched α-aminonitrile derivatives. These intermediates can be subsequently hydrolyzed to obtain D-α-amino acids. []

Q4: What are the advantages of using this compound as a chiral auxiliary in the synthesis of α-amino acids?

A: The main advantages lie in its ability to induce high levels of diastereoselectivity in key reactions like the Mannich reaction and the Strecker reaction. [, , ] This control over stereochemistry is crucial for synthesizing enantiomerically pure α-amino acids, which are essential building blocks for pharmaceuticals and other bioactive molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。